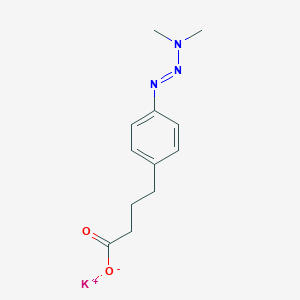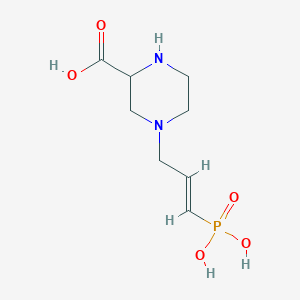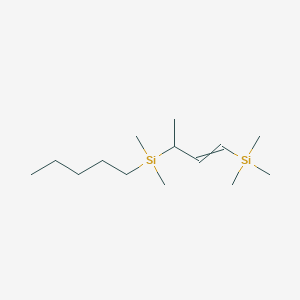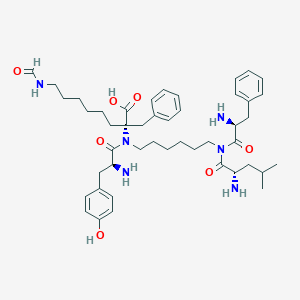
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-furamide, also known as MBTF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MBTF is a heterocyclic compound that contains a benzotriazole ring fused to a furan ring.
Wissenschaftliche Forschungsanwendungen
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-furamide has been studied for its potential applications in various fields, including material science, organic electronics, and biomedical research. In material science, this compound has been used as a stabilizer for polymers and as a photo-initiator for polymerization reactions. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and as a sensitizer in dye-sensitized solar cells (DSSCs). In biomedical research, this compound has been studied for its potential as an anticancer agent and as a modulator of immune responses.
Wirkmechanismus
The mechanism of action of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-furamide is not fully understood, but it is believed to involve the inhibition of protein kinases and the modulation of immune responses. This compound has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. This compound has also been shown to modulate the production of cytokines and chemokines, which are involved in immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the dose and the route of administration. In vitro studies have shown that this compound can induce apoptosis in cancer cells and modulate the production of cytokines and chemokines in immune cells. In vivo studies have shown that this compound can inhibit tumor growth and modulate immune responses in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-furamide in lab experiments include its relatively low cost, high stability, and ease of synthesis. However, the limitations of using this compound include its low solubility in water, which can limit its use in aqueous environments, and its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-furamide, including the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent and immunomodulator, and the exploration of its applications in material science and organic electronics. Additionally, the development of this compound derivatives with improved solubility and bioavailability could expand its potential applications in various fields.
In conclusion, this compound is a chemical compound with potential applications in various fields, including material science, organic electronics, and biomedical research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are areas of ongoing research. Further studies are needed to fully understand the potential of this compound and its derivatives in various fields.
Synthesemethoden
The synthesis of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-furamide can be achieved through a multi-step process. The first step involves the synthesis of 2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid, which is then reacted with thionyl chloride and furfurylamine to produce this compound. The yield of this compound synthesis is around 50%, and the purity can be improved through recrystallization.
Eigenschaften
Molekularformel |
C18H14N4O2 |
|---|---|
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
N-(6-methyl-2-phenylbenzotriazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C18H14N4O2/c1-12-10-15-16(21-22(20-15)13-6-3-2-4-7-13)11-14(12)19-18(23)17-8-5-9-24-17/h2-11H,1H3,(H,19,23) |
InChI-Schlüssel |
DORRRGZCSOAUAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238600.png)
![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B238619.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)




![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)



![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)
